Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate
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Overview
Description
Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate: is a complex organic compound with a molecular formula of C19H29N3O3. This compound is characterized by the presence of a pyrrolidine ring, an amino acid derivative, and a carbamate group. It is primarily used in research and development within the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from proline derivatives or other cyclic precursors through various cyclization reactions.
Introduction of the Amino Acid Derivative: The amino acid derivative, such as (S)-2-amino-3-methylbutanoic acid, is coupled to the pyrrolidine ring using peptide coupling reagents like EDCI and HOBT.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with isopropyl chloroformate in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate and amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates and amides.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benzyl (1-((S)-2-amino-3-methylbutanoyl)pyrrolidin-3-yl)(isopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pyrrolidine ring and amino acid derivative play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
- Benzyl (1-((S)-2-amino-3-methylbutanoyl)piperidin-2-yl)methyl (cyclopropyl)carbamate .
- Benzyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)carbamate .
Comparison:
- Structural Differences: The primary difference lies in the ring structure, with some compounds having a piperidine ring instead of a pyrrolidine ring .
- Biological Activity: These structural variations can lead to differences in biological activity and target specificity .
- Synthesis: The synthetic routes and reaction conditions may also vary slightly depending on the ring structure and substituents .
Properties
Molecular Formula |
C20H31N3O3 |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
benzyl N-[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C20H31N3O3/c1-14(2)18(21)19(24)22-11-10-17(12-22)23(15(3)4)20(25)26-13-16-8-6-5-7-9-16/h5-9,14-15,17-18H,10-13,21H2,1-4H3 |
InChI Key |
GHVXPQBLXKEHFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(C1)N(C(C)C)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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